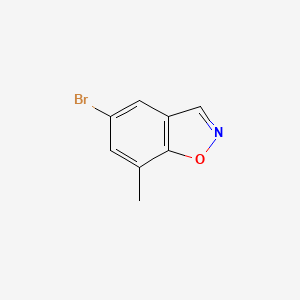

5-Bromo-7-methyl-1,2-benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

5-bromo-7-methyl-1,2-benzoxazole |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3 |

InChI Key |

XZXBUMIJMQFKSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1ON=C2)Br |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization for Comprehensive Structural Elucidation of 5 Bromo 7 Methyl 1,2 Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 5-Bromo-7-methyl-1,2-benzoxazole is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group and the oxygen atom of the oxazole (B20620) ring.

The aromatic region would likely show two singlets or two doublets with a small meta-coupling constant for the protons at positions 4 and 6. The proton at position 3, on the oxazole ring, would also appear as a singlet. The methyl protons at position 7 would give rise to a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.5 | s | - |

| H-4 | 7.2 - 7.6 | d | J(H4-H6) = ~2 Hz |

| H-6 | 7.0 - 7.4 | d | J(H6-H4) = ~2 Hz |

| -CH₃ | 2.3 - 2.6 | s | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift Correlations

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound would be influenced by the attached substituents and their positions on the benzoxazole (B165842) core.

The carbon atoms directly bonded to the heteroatoms (oxygen and nitrogen) and the bromine atom would exhibit characteristic chemical shifts. The quaternary carbons, including C-5, C-7, C-3a, and C-7a, would also have distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | 150 - 155 |

| C-3a | 145 - 150 |

| C-4 | 110 - 115 |

| C-5 | 115 - 120 (affected by Br) |

| C-6 | 125 - 130 |

| C-7 | 130 - 135 (affected by CH₃) |

| C-7a | 160 - 165 |

| -CH₃ | 15 - 20 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling between the aromatic protons, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms.

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide insights into the spatial proximity of protons. For instance, a NOESY correlation between the methyl protons and the proton at position 6 would confirm their close spatial relationship, which is crucial for establishing the regiochemistry of the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the functional groups and the molecular skeleton.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of the C=N, C=C, C-O, and C-H bonds within the molecule. The presence of the bromine atom may also influence the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (oxazole ring) | 1600 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (oxazole ring) | 1200 - 1300 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy for Skeletal Vibrations and Aromatic Ring Modes

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the skeletal vibrations of the benzoxazole ring system. The aromatic ring breathing modes and the vibrations involving the bromine atom are expected to be prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

While specific HRMS data for this compound is not publicly available, analysis of a closely related compound, 5-bromo-1,2-benzoxazole (C₇H₄BrNO), provides insight into the expected results. The predicted monoisotopic mass for this related compound is 196.94763 Da. semanticscholar.org HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

The fragmentation analysis, usually performed in tandem with HRMS (e.g., via MS/MS), provides information about the compound's structure by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For a compound like this compound, key fragmentation pathways would likely involve the cleavage of the benzoxazole ring system and the loss of the bromine atom or methyl group.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 5-bromo-1,2-benzoxazole semanticscholar.org

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.95491 | 129.6 |

| [M+Na]⁺ | 219.93685 | 144.4 |

| [M-H]⁻ | 195.94035 | 137.1 |

| [M+NH₄]⁺ | 214.98145 | 153.2 |

| [M+K]⁺ | 235.91079 | 135.3 |

This table presents predicted data for a structurally similar compound, 5-bromo-1,2-benzoxazole, to illustrate the type of information obtained from HRMS-based techniques.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, from the exact molecular geometry to the intricate network of intermolecular interactions that govern the crystal packing. Although a crystal structure for this compound has not been reported, data from other substituted benzoxazoles and related heterocyclic systems can illustrate the depth of this analysis. nih.govsemanticscholar.orgnih.gov

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

X-ray diffraction analysis allows for the precise measurement of bond lengths and angles within the molecule. For a substituted benzoxazole, this would confirm the planarity of the fused ring system and determine the exact geometry of the methyl and bromo substituents. For instance, in a study of biologically active benzoxazole derivatives, the bond lengths and angles were determined with high precision, and it was noted that calculated values from theoretical models were remarkably close to the experimental X-ray data. semanticscholar.org In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the N1—C1 bond of the oxazole ring was found to be 1.293 (2) Å, confirming its double bond character, while the molecule itself was determined to be nearly planar. nih.gov

Table 2: Selected Bond Lengths and Angles for Methyl 1,3-benzoxazole-2-carboxylate nih.gov

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N1—C1 | 1.293 (2) |

| Bond Length | C1—O1 | 1.369 (2) |

| Bond Length | O1—C7 | 1.385 (2) |

| Bond Angle | N1—C1—O1 | 115.15 (16) |

| Bond Angle | C1—O1—C7 | 105.79 (13) |

| Torsion Angle | N1—C1—C2—O3 | -6.7 (2) |

This table presents data from a related benzoxazole structure to exemplify the typical geometric parameters obtained from single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. In the case of this compound, one would expect several types of such interactions.

Hydrogen Bonding: Although the primary molecule lacks classical hydrogen bond donors, weak C—H···O or C—H···N interactions are common in such heterocyclic systems and play a significant role in stabilizing the crystal lattice. nih.govnih.gov

Halogen Bonding: The bromine atom is a potential halogen bond donor. This is an electrostatic interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. researchgate.net In the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047 (3) Å was observed, highlighting the importance of this interaction in the crystal packing. researchgate.net

π-π Stacking: The planar aromatic benzoxazole ring system is prone to π-π stacking interactions, which are crucial for the formation of columnar or layered supramolecular architectures. nih.govresearchgate.net These can be slipped or face-to-face, and their geometry is a key feature of the crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.netiucr.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. researchgate.net

The 2D fingerprint plot is a summary of all intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from these plots.

For bromo-substituted heterocyclic compounds, fingerprint plots typically show significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. nih.govresearchgate.netnih.gov For example, in a study of ethyl 5-amino-2-bromoisonicotinate, the major contributions to the Hirshfeld surface were from H···H (33.2%), Br···H/H···Br (20.9%), and O···H/H···O (11.2%) contacts. nih.gov This quantitative analysis allows for a detailed understanding of the hierarchy and relative importance of the various intermolecular forces that dictate the crystal's architecture.

Theoretical and Computational Chemistry Insights into 5 Bromo 7 Methyl 1,2 Benzoxazole

Quantum Chemical Descriptors and Electronic Structure Analysis (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, energies, and a host of other electronic parameters. For 5-Bromo-7-methyl-1,2-benzoxazole, DFT methods are employed to compute several key quantum chemical descriptors that govern its reactivity and stability. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to ensure a high level of theoretical accuracy. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies lower chemical reactivity and higher kinetic stability. semanticscholar.org

For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. In the case of this compound, the HOMO is expected to be located primarily on the benzoxazole ring system, including the nitrogen and oxygen atoms, as well as the bromine atom, which possesses lone pairs of electrons. Conversely, the LUMO is anticipated to be distributed across the π-system of the aromatic ring and the C=N bond.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoxazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.7 |

| HOMO-LUMO Gap (ΔE) | 3.8 |

Note: The data in this table is illustrative and based on values reported for similar benzoxazole compounds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map represent varying levels of electrostatic potential. Typically, red and yellow regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent regions of neutral potential. nih.govresearchgate.net

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, as these are sites of high electron density. The bromine atom, with its lone pairs, would also contribute to a region of negative potential. The hydrogen atoms of the methyl group and the aromatic ring are anticipated to be in regions of positive potential (blue), making them potential sites for nucleophilic interaction. The MEP analysis thus provides a clear, visual guide to the molecule's reactivity patterns. nih.govresearchgate.net

Fukui functions are powerful quantum chemical descriptors derived from DFT that provide a more quantitative measure of a molecule's local reactivity. These functions identify which atoms in a molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. The Fukui function, f(r), is defined as the change in electron density at a specific point, r, with respect to a change in the total number of electrons.

Three types of Fukui functions are commonly used to predict reaction pathways:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

By calculating these indices for each atom in this compound, it is possible to pinpoint the most reactive sites with greater precision than with MEP analysis alone. For instance, the atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack, while the atom with the highest f-(r) will be the preferred site for electrophilic attack. This information is crucial for predicting the regioselectivity of chemical reactions involving this compound. While specific Fukui function calculations for this compound are not available in the literature, studies on similar heterocyclic systems demonstrate the utility of this method in elucidating reaction mechanisms. irjweb.com

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Benzoxazole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (C4-C5) | 5.2 |

| LP (N2) | π* (C1-C6) | 3.8 |

| π (C5-C6) | π* (C4-C9) | 18.5 |

| σ (C7-H) | σ* (C1-C6) | 2.1 |

Note: This table presents hypothetical, yet representative, stabilization energies for a benzoxazole system to illustrate the types of interactions revealed by NBO analysis. LP denotes a lone pair.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is essential, as its three-dimensional shape can significantly influence its physical, chemical, and biological properties. The potential energy surface (PES) is explored to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, the primary source of conformational flexibility is the rotation of the methyl group attached to the benzene (B151609) ring. While the benzoxazole ring system is largely planar and rigid, the orientation of the methyl group's hydrogen atoms can vary. By performing a systematic scan of the relevant dihedral angles and calculating the energy at each point, a PES can be constructed. This allows for the identification of the lowest energy (most stable) conformation of the molecule. While the energy differences between the conformers of the methyl group are typically small, this analysis can provide insights into the molecule's dynamic behavior and its interactions with its environment. Studies on related substituted benzoxazoles have shown that different conformers can have varying stabilities, which can be influenced by subtle intramolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic motions, conformational changes, and interactions with its surroundings.

An MD simulation of this compound could provide valuable insights into its behavior in different environments, particularly in solution. By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent affects the molecule's conformation and dynamics. For example, the simulation could reveal the formation of hydrogen bonds or other non-covalent interactions between the solute and solvent molecules. This information is crucial for understanding the molecule's solubility and its behavior in biological systems, where it would be surrounded by water. Although specific MD simulation studies for this compound were not found in the reviewed literature, the methodology is well-established for studying the behavior of small organic molecules in solution.

Computational Prediction of Spectroscopic Parameters for Experimental Validation and Assignment (e.g., simulated IR, NMR)

For instance, in the study of similar benzoxazole derivatives, vibrational frequencies in IR spectra have been computed using methods like the Hartree-Fock/6-31G* basis set. researchgate.netnih.gov Such simulations are crucial for performing a normal coordinate analysis, which helps in the detailed assignment of vibrational modes. nih.gov The calculated wavenumbers, often aided by visualization tools, provide a theoretical basis for understanding the experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

Similarly, computational methods are employed to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. mdpi.comnih.govrsc.org The accuracy of these predictions is highly dependent on the chosen theoretical level and solvent model. For complex structures, comparing calculated chemical shifts with experimental data helps in confirming the molecular structure and understanding the electronic environment of the nuclei. mdpi.com

Below are illustrative tables of how predicted spectroscopic data for this compound would be presented. Please note that the following data is hypothetical and serves as an example of what computational predictions would yield, as direct studies on this specific compound were not found.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~150.2 |

| C3a | - | ~141.5 |

| C4 | ~7.65 | ~125.8 |

| C5 | - | ~118.0 |

| C6 | ~7.40 | ~129.5 |

| C7 | - | ~120.3 |

| C7a | - | ~152.1 |

| -CH₃ | ~2.50 | ~15.9 |

| H (on C4) | ~7.65 | - |

| H (on C6) | ~7.40 | - |

| H (on -CH₃) | ~2.50 | - |

Table 2: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2870 |

| C=N stretch | ~1640 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O-N stretch | ~1250 |

| C-Br stretch | ~650 |

Theoretical Assessment of Chemical Stability and Degradation Pathways (e.g., Autoxidation, Hydrolysis)

The chemical stability of a compound is a critical parameter, and computational chemistry offers insights into potential degradation pathways, such as autoxidation and hydrolysis. researchgate.net For the benzoxazole ring system, studies have indicated a susceptibility to hydrolysis. researchgate.net The stability of the benzoxazole ring is considered lower than that of related benzimidazoles and benzothiazoles, which may be attributed to the lower aromatic stability of the oxazole ring system. researchgate.net

Theoretical assessments can model the reaction mechanisms of degradation. For instance, the hydrolysis of benzoxazoles is proposed to proceed via nucleophilic attack on the carbiminyl bond. researchgate.net Computational studies can calculate the activation energies for such reactions, providing a quantitative measure of the compound's stability under different pH conditions. researchgate.net

Autoxidation, another common degradation pathway, involves radical chain reactions. The sensitivity of a molecule to autoxidation can be theoretically assessed by calculating bond dissociation energies (BDEs) for hydrogen abstraction. researchgate.net Lower BDE values for specific C-H or N-H bonds indicate a higher susceptibility to radical-initiated oxidation. For this compound, the methyl group and the aromatic protons are potential sites for hydrogen abstraction.

While specific computational data on the degradation of this compound is not available, the following table illustrates the type of data that would be generated from such a theoretical study. This data is hypothetical and based on general principles of benzoxazole stability.

Table 3: Illustrative Theoretical Stability Assessment for this compound

| Degradation Pathway | Theoretical Method | Key Parameter | Predicted Outcome |

| Hydrolysis | DFT with solvent model | Activation Energy (kcal/mol) for ring opening | Moderately susceptible, particularly under acidic or basic conditions. |

| Autoxidation | DFT | Bond Dissociation Energy (BDE) of C-H bonds (kcal/mol) | The methyl group protons are likely the most susceptible to hydrogen abstraction. |

These theoretical insights are invaluable for predicting the chemical behavior of this compound, guiding its handling, storage, and application in various fields.

Advanced Reactivity and Mechanistic Investigations of 5 Bromo 7 Methyl 1,2 Benzoxazole

Exploration of Electrophilic Aromatic Substitution (EAS) Pathways on the Benzoxazole (B165842) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The reactivity and regioselectivity of EAS on the 5-Bromo-7-methyl-1,2-benzoxazole core are governed by the electronic effects of the fused oxazole (B20620) ring, the bromine atom, and the methyl group. The benzoxazole system itself is relatively stable due to its aromaticity. globalresearchonline.net

The general mechanism of EAS involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion. libretexts.org This is typically the rate-determining step. masterorganicchemistry.com Subsequent deprotonation restores aromaticity. masterorganicchemistry.comlibretexts.org

In the case of this compound, the directing effects of the substituents must be considered. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The fused oxazole ring's influence is more complex. Generally, heteroaromatic rings have reactive sites that allow for functionalization. globalresearchonline.net Nitration of benzoxazole, for instance, preferentially occurs at the C6-position. globalresearchonline.net

For this compound, the positions available for electrophilic attack are C4 and C6. The directing effects of the existing substituents would influence the incoming electrophile's position. For example, in nitration reactions using nitric acid and sulfuric acid, the nitro group would likely be directed to the C4 or C6 position. masterorganicchemistry.comlibretexts.org

| EAS Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-7-methyl-4-nitro-1,2-benzoxazole and/or 5-Bromo-7-methyl-6-nitro-1,2-benzoxazole |

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-7-methyl-1,2-benzoxazole and/or 5,6-Dibromo-7-methyl-1,2-benzoxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-bromo-7-methyl-1,2-benzoxazole and/or 6-Acyl-5-bromo-7-methyl-1,2-benzoxazole |

Nucleophilic Substitution Reactions Involving the Bromine Atom at Position 5

The bromine atom at the C5 position of this compound is a key site for nucleophilic substitution reactions, which are instrumental in introducing a wide range of functional groups. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can be facilitated under specific conditions, often involving a catalyst.

One of the most powerful methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with various amines, including primary and secondary amines, under relatively mild conditions. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

For this compound, a Buchwald-Hartwig amination could proceed as follows:

Reactions at the Methyl Group at Position 7: Oxidation, Hydrogen Abstraction, and Further Functionalization

The methyl group at the C7 position provides another avenue for the functionalization of the this compound core. This benzylic position is susceptible to a variety of transformations.

Oxidation: The methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group using appropriate oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions could potentially oxidize the methyl group to a carboxylic acid.

Hydrogen Abstraction: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can lead to the substitution of a hydrogen atom on the methyl group with a halogen. This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

Further Functionalization: The resulting benzylic halide can be converted into a variety of other functional groups. For example, reaction with sodium cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Reaction Type | Reagents | Product |

| Oxidation | KMnO₄, H₃O⁺ | 5-Bromo-1,2-benzoxazole-7-carboxylic acid |

| Radical Bromination | NBS, radical initiator | 5-Bromo-7-(bromomethyl)-1,2-benzoxazole |

| Cyanation of benzylic halide | NaCN | 5-Bromo-7-(cyanomethyl)-1,2-benzoxazole |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atom at the C5 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.govnih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the C5 position. nih.gov

Other Cross-Coupling Variants (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to further diversify the this compound core.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgmdpi.com The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would yield a 5-alkenyl-7-methyl-1,2-benzoxazole. beilstein-journals.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a powerful method for the synthesis of arylalkynes. researchgate.netacs.org The Sonogashira coupling of this compound with a terminal alkyne would be catalyzed by a palladium complex and typically a copper(I) co-catalyst. researchgate.netresearchgate.netthieme-connect.de

Buchwald-Hartwig Amination: As mentioned previously, this reaction is a key method for C-N bond formation, allowing for the introduction of a variety of amino groups at the C5 position. nih.govresearchgate.net

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd catalyst, base | 5-Aryl/Heteroaryl-7-methyl-1,2-benzoxazole |

| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-7-methyl-1,2-benzoxazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-7-methyl-1,2-benzoxazole |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 5-Amino-7-methyl-1,2-benzoxazole |

Ring-Opening and Rearrangement Reactions of the 1,2-Benzoxazole System

The 1,2-benzoxazole ring system, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of other valuable heterocyclic structures or functionalized open-chain compounds. For example, the Beckmann rearrangement of oximes of O-hydroxybenzophenones is a known method for synthesizing benzoxazoles. globalresearchonline.net While this is a synthetic route to the ring system, it highlights the potential for rearrangements involving the N-O bond.

Reductive cleavage of the N-O bond is a common reaction for isoxazoles and can be expected for benzoxazoles as well. This can be achieved using various reducing agents, such as catalytic hydrogenation, and typically leads to the formation of an enamino ketone or related structures. The specific products would depend on the reaction conditions and the substitution pattern of the benzoxazole ring.

Investigation of Radical Reactions and Single Electron Transfer (SET) Processes

General principles of organic chemistry suggest that the bromine atom on the benzoxazole ring could potentially be a site for radical generation through homolytic cleavage induced by radical initiators or photochemical methods. Similarly, the aromatic system could, in principle, undergo single-electron transfer processes with suitable oxidants or reductants. However, without experimental data or theoretical studies, any discussion of specific reaction pathways, intermediates, or product formation remains speculative.

Applications in Synthetic Chemistry and Advanced Materials Science Leveraging the 5 Bromo 7 Methyl 1,2 Benzoxazole Scaffold

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

5-Bromo-7-methyl-1,2-benzoxazole is recognized as a key building block in the field of organic synthesis. bldpharm.com The bromine atom at the 5-position and the methyl group at the 7-position provide specific sites for chemical reactions, allowing for the controlled and precise assembly of intricate molecular architectures. The reactivity of the bromine atom, for instance, allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the extension of the molecular structure. smolecule.com This versatility is crucial for synthesizing new compounds with desired properties.

Table 1: Key Reactions Involving the this compound Scaffold

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Various Nucleophiles | Replacement of the bromine atom with other functional groups | smolecule.com |

| Oxidation | Hydrogen peroxide, Potassium permanganate (B83412) | Formation of oxidized derivatives | smolecule.com |

Scaffold hopping is a widely used strategy in medicinal chemistry to design new compounds by replacing a central molecular core with a structurally different but functionally similar one. This approach is instrumental in discovering novel chemical entities with improved properties. The benzoxazole (B165842) scaffold, including derivatives like this compound, has been a subject of such strategies. acs.orgnih.gov

In one notable example of scaffold hopping, researchers moved from a benzofuran (B130515) (BZF) scaffold to a benzoxazole (BZX) scaffold to develop new inhibitors for Pks13, an essential enzyme in Mycobacterium tuberculosis. acs.orgnih.gov This strategic shift led to the discovery of a new series of benzoxazole compounds with potent activity. acs.orgnih.gov While this study did not specifically use the 5-bromo-7-methyl derivative, it highlights the utility of the broader benzoxazole scaffold in designing novel therapeutic agents through isosteric replacement and scaffold hopping. acs.org This approach can overcome issues like toxicity associated with the original scaffold while retaining or improving biological activity. acs.org

The construction of chemical libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid synthesis and screening of a large number of compounds. The this compound scaffold is well-suited for combinatorial chemistry due to its modifiable positions. The reactive bromine atom can be a key anchor point for diversification.

By employing various synthetic methodologies, such as cross-coupling reactions, a diverse library of compounds can be generated from this single starting material. For instance, different boronic acids could be coupled at the bromine position via Suzuki coupling, while the methyl group could potentially undergo further functionalization. This combinatorial approach enables the systematic exploration of the chemical space around the this compound core to identify compounds with optimized properties for specific applications. While specific library synthesis based on this exact compound is not detailed in the provided results, the principles of combinatorial synthesis are broadly applicable to such versatile building blocks. beilstein-journals.org

Development of Advanced Functional Materials

The unique electronic and structural characteristics of the this compound scaffold make it a candidate for the development of advanced functional materials. bldpharm.com

While direct evidence of this compound being used as a monomer in polymer chemistry is not prevalent in the search results, its structural features suggest potential applicability. The presence of a reactive site (the bromine atom) allows for polymerization reactions. For example, it could potentially be used in polycondensation or cross-coupling polymerization to incorporate the benzoxazole unit into a polymer backbone. Such polymers could exhibit interesting thermal, optical, or electronic properties derived from the heterocyclic aromatic system.

Benzoxazole derivatives are known for their applications in materials science, including their use in developing materials with specific optical characteristics. smolecule.com The extended π-system of the benzoxazole ring can give rise to fluorescence, making such compounds potential candidates for fluorescent probes or components in organic light-emitting diodes (OLEDs). The specific substitutions on the ring, such as the bromo and methyl groups, can modulate these photophysical properties. For example, a related compound, spiro[furan-2,2′-indoline]-3′,5-dione, derived from an indole (B1671886) scaffold, has been shown to exhibit blue or green emission properties with a distinct solvatochromic effect. acs.org This suggests that functionalized heterocyclic systems, including those based on this compound, are promising for the development of novel optical materials. bldpharm.com

Investigational Utility in Agrochemical Research as a Structural Motif

The benzoxazole scaffold is a privileged structure in agrochemical research, with various derivatives being investigated for their potential as herbicides, fungicides, and insecticides. rsc.org The biological activity of these compounds is often linked to the specific substitution pattern on the benzoxazole ring.

The this compound motif, with its combination of a halogen atom and an alkyl group, presents a unique electronic and steric profile that could be explored for agrochemical applications. Halogen atoms are frequently incorporated into agrochemical designs to enhance biological activity and metabolic stability. While the direct testing of this compound as an agrochemical is not reported in the search results, the general importance of the benzoxazole class in this field suggests its potential as a structural motif for the design of new active compounds. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends in 5 Bromo 7 Methyl 1,2 Benzoxazole Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemists approach the synthesis of molecules like 5-Bromo-7-methyl-1,2-benzoxazole. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel reaction pathways, and optimize conditions with remarkable speed and accuracy.

For this compound, AI/ML algorithms could be employed to:

Predict Reactivity: Develop models that predict the reactivity of the bromine and methyl groups on the benzoxazole (B165842) core, guiding the selection of reagents for functionalization.

Optimize Reaction Conditions: By learning from existing data on benzoxazole synthesis, ML models can propose optimal temperatures, solvents, catalysts, and reaction times, reducing the need for extensive empirical screening.

Design Novel Synthetic Routes: AI can be tasked with designing entirely new and more efficient synthetic pathways to this compound, potentially uncovering non-intuitive strategies that a human chemist might overlook.

The development of these predictive models relies on the availability of large, high-quality datasets. As more data on benzoxazole chemistry becomes available, the predictive power and utility of AI/ML in this area will continue to grow.

High-Throughput Experimentation and Automated Synthesis for Rapid Exploration

High-Throughput Experimentation (HTE) and automated synthesis platforms are transforming chemical research from a low-throughput, manual process to a highly parallelized and efficient operation. trajanscimed.com These technologies utilize robotics and miniaturization to perform hundreds or even thousands of experiments simultaneously, dramatically accelerating the pace of discovery. trajanscimed.comnih.gov

For the study of this compound, HTE can be applied to:

Rapidly Screen Catalysts: Quickly evaluate a large library of catalysts for cross-coupling reactions at the bromine position.

Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, and reagent ratios in parallel to find the optimal conditions for a desired transformation in a fraction of the time required by traditional methods. mrs-j.org

Generate Derivative Libraries: Automate the synthesis of a wide array of derivatives by reacting this compound with various building blocks. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The combination of automated synthesis and HTE allows for the rapid generation of vast amounts of data, which can, in turn, be used to train the AI and ML models discussed previously, creating a powerful, self-improving cycle of prediction and experimentation. researchgate.net

Table 1: Comparison of Traditional vs. HTE/Automated Synthesis Approaches

| Feature | Traditional Synthesis | High-Throughput & Automated Synthesis |

| Scale | Grams to kilograms | Milligrams to micrograms trajanscimed.com |

| Throughput | 1-10 reactions per day | 100s-1000s of reactions per day trajanscimed.commrs-j.org |

| Data Generation | Slow, manual data entry | Rapid, automated data capture researchgate.net |

| Cost per Reaction | High | Low |

| Reagent/Solvent Use | High | Significantly reduced trajanscimed.com |

| Application | Process development, single target synthesis | Library synthesis, reaction optimization, catalyst screening nih.gov |

Development of Sustainable Synthesis Protocols and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to develop processes that are more environmentally friendly by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Future research on the synthesis of this compound will likely focus on:

Greener Solvents: Replacing traditional, often hazardous, solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO2. mdpi.com

Catalyst Recyclability: Developing heterogeneous or polymer-supported catalysts that can be easily recovered and reused over multiple cycles, which is both cost-effective and environmentally friendly. rsc.org

Atom Economy: Designing reactions, such as one-pot syntheses or metal-catalyzed acceptorless coupling, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

Recent advances in the synthesis of benzoxazole derivatives have already highlighted the use of recyclable catalysts and solvent-free conditions as viable green approaches. rsc.orgresearchgate.net

Exploration of Novel Chemical Transformations and Catalyst Development

While classic reactions of benzoxazoles are well-established, there is ongoing research into novel chemical transformations and more efficient catalysts. For this compound, this involves developing new ways to selectively modify the molecule to build chemical complexity.

Key areas for future exploration include:

C-H Functionalization: Developing catalysts that can directly functionalize the C-H bonds of the benzoxazole core or the methyl group. This avoids the need for pre-functionalized starting materials and offers a more direct route to new derivatives. Palladium-catalyzed C-H functionalization has already been shown to be effective for other azole substrates. acs.org

Novel Coupling Partners: Expanding the scope of palladium- or copper-catalyzed cross-coupling reactions at the bromine position to include new and more complex coupling partners.

Photocatalysis: Using visible light photocatalysis to enable new types of reactions under mild conditions, such as the introduction of complex functional groups. acs.org

Organocatalysis: Employing small organic molecules as catalysts to avoid the cost and potential toxicity of transition metals. Homogenous organocatalysts have been successfully used for the synthesis of other benzoxazole derivatives. rsc.org

The discovery of new catalysts and reactions will provide chemists with a more versatile toolkit for synthesizing novel analogs of this compound.

Advanced Computational Modeling for Predicting New Derivatives and Their Chemical Behavior

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. acs.org These methods allow for the in-silico investigation of molecular properties, reaction mechanisms, and interactions with biological targets. researchgate.net

For this compound, advanced computational modeling can be used to:

Predict Molecular Properties: Calculate key electronic properties (e.g., HOMO/LUMO energies), structural parameters, and spectroscopic signatures to better understand the molecule's inherent reactivity and characteristics. researchgate.net

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand why certain pathways are favored, which can guide the design of more efficient syntheses. acs.org

Design New Derivatives: Screen virtual libraries of derivatives to predict their properties, such as binding affinity to a biological target. This allows researchers to prioritize the synthesis of the most promising compounds. nih.gov

Predict Pharmacokinetic Properties: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify potential drug candidates with favorable profiles early in the discovery process. nih.gov

Molecular modeling has been successfully applied to design and understand the activity of other novel benzoxazole derivatives, demonstrating the power of this approach for guiding synthetic efforts. nih.govnih.gov

Q & A

Basic: What are the common synthetic routes for 5-Bromo-7-methyl-1,2-benzoxazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions between substituted aromatic amines and anhydrides or halogenation of pre-existing benzoxazole derivatives. For example, analogous compounds like 5-(2-benzoxazole)-1,3-phenylenediamine derivatives are synthesized via condensation with trimellitic anhydride in glacial acetic acid under reflux . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (acetic acid vs. DMF), and stoichiometric ratios (e.g., 2:1 anhydride-to-amine ratio). Monitoring by TLC or HPLC ensures intermediate purity. Halogenation steps (e.g., bromination) may require controlled addition of brominating agents (e.g., NBS or Br₂) to avoid over-substitution.

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

Answer:

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal-packing effects. For example, XRD via SHELX software may reveal planar benzoxazole rings, while NMR shows dynamic behavior in solution. To resolve:

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify preferred conformers.

Variable-Temperature NMR : Detect rotamers or tautomers by observing signal splitting at low temperatures.

Crystallographic Refinement : Use programs like ORTEP-3 to model disorder or thermal motion in XRD data.

Cross-Validation : Correlate IR (C=N/C-O stretches) and MS (fragmentation patterns) to confirm structural assignments.

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Key safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CAS 66033-76-9 is harmful upon exposure) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (vapor pressure data suggests moderate volatility).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .

Advanced: How can researchers design analogs of this compound for enhanced bioactivity?

Answer:

Rational design involves:

SAR Studies : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects on the benzoxazole core.

Scaffold Hybridization : Fuse with bioactive heterocycles (e.g., triazoles or thiadiazoles) via Suzuki coupling or click chemistry .

Computational Docking : Use AutoDock or Schrödinger to predict binding affinity against targets (e.g., enzymes with benzoxazole-binding pockets).

Metabolic Stability : Introduce methyl groups at C7 to sterically hinder cytochrome P450 oxidation .

Basic: What analytical techniques are essential for characterizing this compound purity?

Answer:

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) and compare retention times with standards.

- Elemental Analysis : Confirm Br content via combustion analysis (theoretical %Br: ~37.7%).

- Melting Point : Compare experimental mp (e.g., 72–74°C for analogs ) with literature to assess crystallinity.

- 1H/13C NMR : Identify diagnostic peaks (e.g., methyl protons at δ 2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

Advanced: How can researchers address contradictions in reactivity data (e.g., unexpected byproducts during coupling reactions)?

Answer:

Unexpected byproducts (e.g., debromination or ring-opening) may stem from:

Catalyst Poisoning : Trace moisture or oxygen in Pd-catalyzed couplings can deactivate catalysts. Use rigorous solvent drying (e.g., molecular sieves) and inert atmospheres.

Competitive Pathways : Monitor reaction intermediates via in situ IR or LC-MS to identify competing mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways).

Temperature Control : Excessive heat (>100°C) may promote decomposition; optimize via microwave-assisted synthesis for rapid heating/cooling.

Statistical DoE : Apply Design of Experiments (DoE) to screen variables (catalyst loading, solvent, temperature) and isolate dominant factors .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as:

- Pharmacophore Scaffold : Its benzoxazole core mimics peptide bonds, making it suitable for protease inhibitors or kinase modulators .

- Halogen Bond Donor : The bromine atom enhances binding to hydrophobic pockets in target proteins (e.g., bromodomains).

- Fluorescent Probe : Methyl and bromine substituents tune electronic properties for imaging applications (e.g., cellular uptake studies).

Advanced: How can methodological rigor be ensured in studies involving this compound?

Answer:

- Triangulation : Combine XRD, NMR, and computational data to validate structural assignments .

- Batch Consistency : Use QC protocols (e.g., ≥95% HPLC purity) across synthetic batches.

- Blind Testing : Engage independent labs to replicate key findings (e.g., bioactivity assays).

- Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.